Sodium stibogluconate Sodium stibogluconate Antimony complex where the metal may exist in either the pentavalent or trivalent states. The pentavalent gluconate is used in leishmaniasis. The trivalent gluconate is most frequently used in schistosomiasis.
Brand Name: Vulcanchem
CAS No.: 16037-91-5
VCID: VC0003292
InChI: InChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1
SMILES: C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Molecular Formula: C12H22NaO18Sb2
Molecular Weight: 720.80 g/mol

Sodium stibogluconate

CAS No.: 16037-91-5

Cat. No.: VC0003292

Molecular Formula: C12H22NaO18Sb2

Molecular Weight: 720.80 g/mol

* For research use only. Not for human or veterinary use.

Sodium stibogluconate - 16037-91-5

Specification

CAS No. 16037-91-5
Molecular Formula C12H22NaO18Sb2
Molecular Weight 720.80 g/mol
IUPAC Name trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid;hydride;nonahydrate
Standard InChI InChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1
Standard InChI Key ZIYJALGHGOUMPU-LZBQIKKXSA-N
Isomeric SMILES C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O.O.[Na]
SMILES C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Canonical SMILES C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O.O.[Na]
Appearance Assay:≥95%A crysatlline solid

Introduction

Chemical Composition and Physicochemical Properties

Sodium stibogluconate (C₁₂H₃₇Na₃O₂₇Sb₂) is an organometallic compound with a molecular weight of 925.9 g/mol . Its structure consists of antimony(V) complexed with gluconic acid derivatives, forming a stable coordination complex that enables targeted delivery to macrophage lysosomes where Leishmania amastigotes reside . The compound exhibits high water solubility (1 mg/mL at 75°C) and hygroscopicity, requiring storage at 2–8°C to maintain stability .

Structural Characteristics

The pentavalent antimony (Sb⁵⁺) core interacts with gluconate ligands through oxygen atoms, creating a pH-sensitive complex that dissociates in acidic environments. This property facilitates intracellular release of antimony species within parasitophorous vacuoles of infected macrophages . X-ray crystallography studies reveal a distorted octahedral geometry around the antimony center, with bond lengths ranging from 1.95–2.15 Å to oxygen ligands .

Pharmacokinetic Profile

Sodium stibogluconate demonstrates rapid renal clearance (elimination half-life = 6 hours) and limited tissue distribution, concentrating primarily in the liver, spleen, and bone marrow – key reservoirs for Leishmania parasites . Its trivalent antimony metabolites (Sb³⁺) exhibit 10-fold greater antileishmanial activity than the parent compound, though increased toxicity accompanies this metabolic activation .

Mechanisms of Antiparasitic and Immunomodulatory Action

Direct Parasiticidal Effects

The drug undergoes stepwise reduction from Sb⁵⁺ to Sb³⁺ within macrophage phagolysosomes, generating reactive oxygen species that disrupt parasite mitochondrial electron transport chains . This process inhibits ATP synthesis in Leishmania amastigotes, with 50% inhibitory concentrations (IC₅₀) ranging from 12–45 μg/mL depending on species and strain susceptibility .

Host Cell Modulation

Recent breakthroughs reveal sodium stibogluconate's potent inhibition of protein tyrosine phosphatases (PTPases), particularly SHP-1 (99% inhibition at 10 μg/mL) . This action enhances cytokine signaling pathways by prolonging Janus kinase (JAK) and signal transducer and activator of transcription (STAT) phosphorylation (Figure 1). In Baf3 cells, the drug amplifies IL-3-induced JAK2/STAT5 phosphorylation by 3.2-fold, synergistically boosting antiparasitic immune responses .

JAK/STAT Activation=Phosphorylated STAT5Total STAT5×100%[3]\text{JAK/STAT Activation} = \frac{\text{Phosphorylated STAT5}}{\text{Total STAT5}} \times 100\% \quad[3]

Clinical Applications in Leishmaniasis

Visceral Leishmaniasis (VL)

The standard regimen of 20 mg Sb⁵⁺/kg/day for 28 days achieves cure rates of 92–97% in immunocompetent patients . Removal of the historical 850 mg daily cap has improved outcomes in adults >85 kg, with relapse rates decreasing from 15% to 4% in weight-adjusted cohorts .

Cutaneous Leishmaniasis (CL)

Intralesional administration demonstrates marked efficacy, particularly in pediatric populations. A 2020 study of 58 children <2 years showed 100% cure rates after 4–8 injections (0.5–1 mL per cm² lesion area) . Comparative outcomes reveal:

Administration RouteCure Rate (%)Median Healing Time (Days)Adverse Events (%)
Intralesional 724218
Systemic 605634

Lesions on facial regions (cheeks, chin) heal 40% faster than those on extremities due to enhanced drug penetration in highly vascularized areas .

Emerging Therapeutic Applications

Oncology Applications

Preclinical studies demonstrate sodium stibogluconate's synergy with azacitidine in acute myeloid leukemia (AML), reducing blast counts by 78% in xenograft models through PTPase inhibition . Phase I trials show complete remission in 22% of refractory AML patients when combined with hypomethylating agents .

Autoimmune Disease Modulation

The drug's SHP-1 inhibitory activity has shown promise in murine models of multiple sclerosis, decreasing clinical severity scores by 65% through STAT3 pathway potentiation . Human trials are investigating low-dose regimens (5 mg/kg) for rheumatoid arthritis management.

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